molecular formula C20H10O3S B11054051 12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione

12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione

Cat. No.: B11054051
M. Wt: 330.4 g/mol
InChI Key: DUQRDBOFNUXCQS-UHFFFAOYSA-N
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Description

3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes a benzothiophene moiety fused with an anthraquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE typically involves multi-step organic reactions. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a series of Michael-type addition, oxidation, and cyclization reactions . This method allows for the formation of the tricyclic structure characteristic of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and benzothiophene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of 3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE involves its interaction with various molecular targets and pathways. The hydroxyl group and the conjugated system of the compound allow it to participate in redox reactions and interact with biological macromolecules. These interactions can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE is unique due to its specific combination of an anthraquinone core with a benzothiophene moiety and a hydroxyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C20H10O3S

Molecular Weight

330.4 g/mol

IUPAC Name

7-hydroxyanthra[2,1-b][1]benzothiole-8,13-dione

InChI

InChI=1S/C20H10O3S/c21-13-9-15-16(12-7-3-4-8-14(12)24-15)18-17(13)19(22)10-5-1-2-6-11(10)20(18)23/h1-9,21H

InChI Key

DUQRDBOFNUXCQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3O)SC5=CC=CC=C54

Origin of Product

United States

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